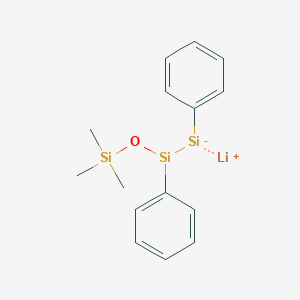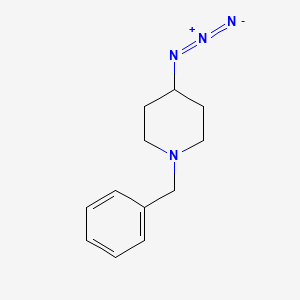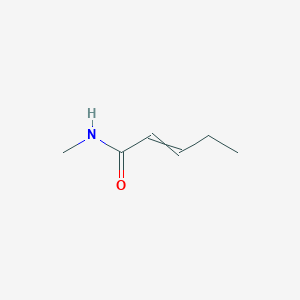
3-(4,4-Dimethylcyclohexyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Dimethylcyclohexyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a piperidin-2-one core structure substituted with a 4,4-dimethylcyclohexyl group at the third position. Piperidinones are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Mannich reaction, which involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate, can be employed to synthesize piperidinone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,4-Dimethylcyclohexyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidinone ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(4,4-Dimethylcyclohexyl)piperidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis.
Piperidin-4-one: Another piperidinone derivative with different substitution patterns.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Uniqueness
3-(4,4-Dimethylcyclohexyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
825611-32-3 |
|---|---|
Formule moléculaire |
C13H23NO |
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
3-(4,4-dimethylcyclohexyl)piperidin-2-one |
InChI |
InChI=1S/C13H23NO/c1-13(2)7-5-10(6-8-13)11-4-3-9-14-12(11)15/h10-11H,3-9H2,1-2H3,(H,14,15) |
Clé InChI |
VAXORZSIPCOUQM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)C2CCCNC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)

![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)

![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)

![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)


![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)

![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
